

# Spectroscopic Analysis of 4-Aminotetrahydropyran: A Technical Guide

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## Compound of Interest

Compound Name: 4-Aminotetrahydropyran

Cat. No.: B1267664

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## Introduction

**4-Aminotetrahydropyran** is a heterocyclic amine of significant interest in medicinal chemistry and drug development due to its presence in a variety of bioactive molecules. A thorough understanding of its structural and electronic properties is paramount for its application in the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the spectroscopic data of **4-Aminotetrahydropyran**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a comprehensive reference for researchers and professionals involved in the characterization and utilization of this compound.

## Spectroscopic Data Summary

The following tables summarize the experimental and predicted spectroscopic data for **4-Aminotetrahydropyran**.

Table 1:  $^1\text{H}$  NMR Data of **4-Aminotetrahydropyran**

Protons	Chemical Shift ( $\delta$ ) ppm	Multiplicity
H-4	2.81-2.95	m
H-2, H-6 (axial)	3.35-3.51	m
H-2, H-6 (equatorial)	3.89-3.99	m
H-3, H-5 (axial)	1.31-1.48	m
H-3, H-5 (equatorial)	1.75-1.90	m
-NH <sub>2</sub>	Not explicitly assigned	br s

Solvent: MeOD-d4, 400 MHz. Data is experimental.

Table 2: Predicted <sup>13</sup>C NMR Data of **4-Aminotetrahydropyran**

Carbon	Predicted Chemical Shift ( $\delta$ ) ppm
C-4	45.0 - 55.0
C-2, C-6	65.0 - 75.0
C-3, C-5	30.0 - 40.0

Note: These are predicted values and should be confirmed by experimental data.

Table 3: Predicted IR Absorption Bands for **4-Aminotetrahydropyran**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
3350 - 3450	Medium, Sharp (doublet)	N-H Stretch	Primary Amine
2850 - 2960	Strong	C-H Stretch	Alkane
1590 - 1650	Medium	N-H Bend (Scissoring)	Primary Amine
1080 - 1150	Strong	C-O-C Stretch	Ether

Note: These are predicted values based on typical functional group absorptions.

Table 4: Predicted Mass Spectrometry Fragmentation of **4-Aminotetrahydropyran**

m/z	Proposed Fragment
101	$[\text{M}]^+$ (Molecular Ion)
84	$[\text{M} - \text{NH}_3]^+$
71	$[\text{M} - \text{CH}_2\text{O}]^+$
56	$[\text{C}_3\text{H}_6\text{N}]^+$
44	$[\text{C}_2\text{H}_6\text{N}]^+$

Note: Predicted fragmentation pattern for Electron Ionization (EI) Mass Spectrometry.

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Sample Preparation:

- Weigh 5-10 mg of **4-Aminotetrahydropyran** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ , or  $\text{MeOD-d}_4$ ) in a clean, dry vial.
- Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
- Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

#### $^1\text{H}$ NMR Data Acquisition:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.

- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16-32 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

#### <sup>13</sup>C NMR Data Acquisition:

- Spectrometer: 100 MHz or higher <sup>13</sup>C frequency NMR spectrometer.
- Pulse Sequence: Proton-decoupled <sup>13</sup>C experiment (e.g., zgpg30).
- Number of Scans: 1024 or more scans, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Temperature: 298 K.

## Infrared (IR) Spectroscopy

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol and allowing it to dry completely.
- Place a single drop of liquid **4-Aminotetrahydropyran** directly onto the center of the ATR crystal.

#### Data Acquisition:

- Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The data is usually collected over a range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

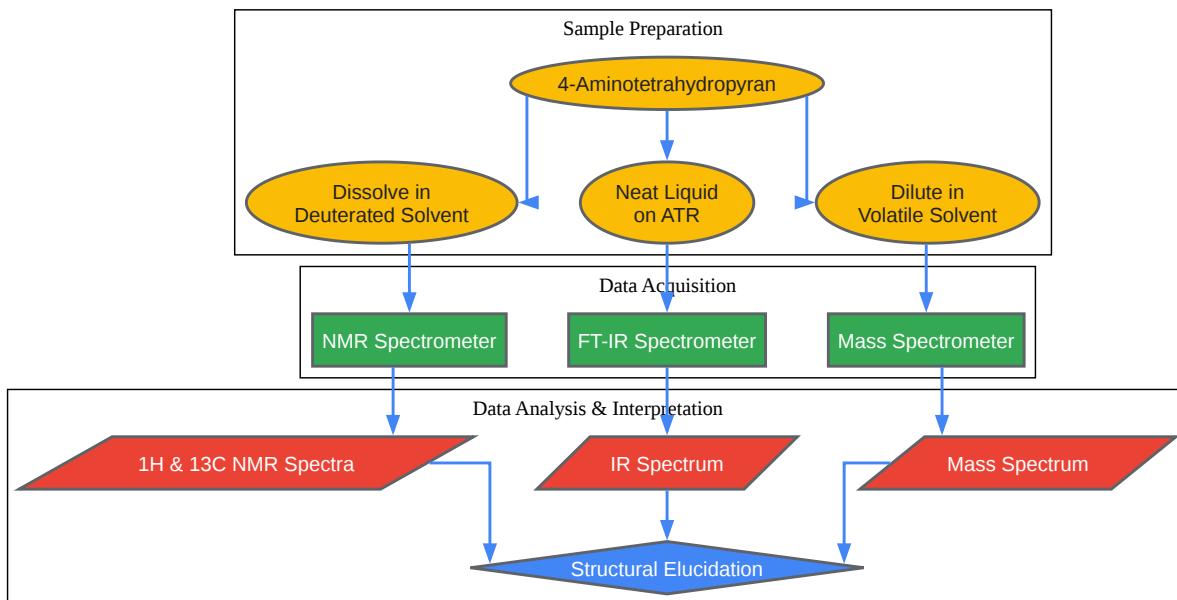
- Prepare a dilute solution of **4-Aminotetrahydropyran** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
- If using a direct insertion probe, a small amount of the neat sample can be applied to the probe tip.

Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS):

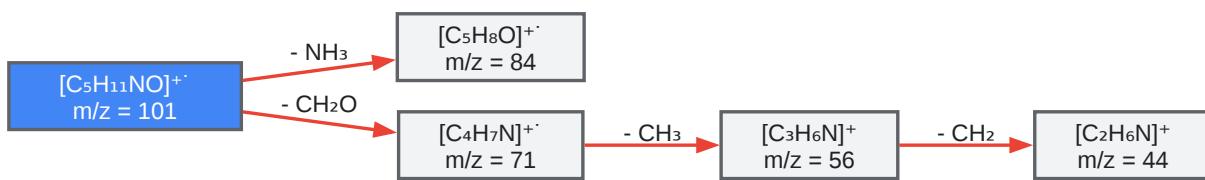
- Gas Chromatograph: Use a suitable capillary column (e.g., DB-5ms).
- Injection: Inject 1  $\mu\text{L}$  of the prepared solution into the GC inlet.
- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range:  $\text{m/z}$  30-200.

## Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and a plausible fragmentation pathway for **4-Aminotetrahydropyran** in mass spectrometry.

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Caption: Workflow for the spectroscopic analysis of **4-Aminotetrahydropyran**.

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